molecular formula C8H6N2O B068885 2,3-Dihydrofuro[2,3-c]pyridine-5-carbonitrile CAS No. 193605-62-8

2,3-Dihydrofuro[2,3-c]pyridine-5-carbonitrile

Cat. No.: B068885
CAS No.: 193605-62-8
M. Wt: 146.15 g/mol
InChI Key: BYQHLMDHVKWUKE-UHFFFAOYSA-N
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Description

2,3-Dihydrofuro[2,3-c]pyridine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is part of the broader class of furo[2,3-c]pyridine derivatives, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydrofuro[2,3-c]pyridine-5-carbonitrile typically involves the reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride. This reaction results in the diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles . The process involves the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The scalability of the synthesis process would depend on optimizing reaction conditions and ensuring the availability of high-purity reagents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydrofuro[2,3-c]pyridine-5-carbonitrile is unique due to its specific ring fusion pattern and the presence of a cyano group at the 5-position. This structural feature contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

2,3-dihydrofuro[2,3-c]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c9-4-7-3-6-1-2-11-8(6)5-10-7/h3,5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQHLMDHVKWUKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CN=C(C=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701238891
Record name Furo[2,3-c]pyridine-5-carbonitrile, 2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193605-62-8
Record name Furo[2,3-c]pyridine-5-carbonitrile, 2,3-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193605-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[2,3-c]pyridine-5-carbonitrile, 2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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